

# Characterization of 1-Demethyl Phenazolam: An Analytical Reference Standard Technical Guide

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## Compound of Interest

Compound Name: *1-Demethyl phenazolam*

Cat. No.: *B1357205*

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This technical guide provides a comprehensive overview of the analytical characterization of **1-Demethyl phenazolam**, a significant metabolite of the designer benzodiazepine, phenazolam. This document outlines its physicochemical properties, provides detailed experimental protocols for its identification and quantification, and illustrates key metabolic and analytical workflows.

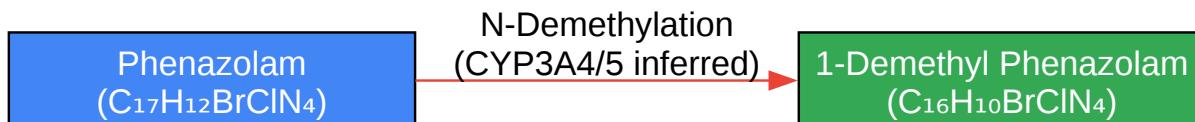
## Physicochemical Properties

**1-Demethyl phenazolam**, also known as 8-bromo-6-(2-chlorophenyl)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, is a key analytical reference standard for forensic and research applications.<sup>[3][4]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Source
Chemical Name	8-bromo-6-(2-chlorophenyl)-4H-[ <a href="#">1</a> ][ <a href="#">2</a> ] [ <a href="#">3</a> ]triazolo[4,3-a][ <a href="#">1</a> ] [ <a href="#">3</a> ]benzodiazepine	[ <a href="#">3</a> ]
Synonyms	1-desmethyl Phenazolam	[ <a href="#">5</a> ]
Molecular Formula	C <sub>16</sub> H <sub>10</sub> BrClN <sub>4</sub>	[ <a href="#">4</a> ][ <a href="#">5</a> ]
Molecular Weight	373.63 g/mol	[ <a href="#">5</a> ]
Accurate Mass	371.9777	[ <a href="#">5</a> ]
CAS Number	919973-69-6	[ <a href="#">4</a> ][ <a href="#">5</a> ]
Appearance	Crystalline solid	[ <a href="#">5</a> ]
Purity	≥98%	[ <a href="#">4</a> ]
Solubility	DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml	[ <a href="#">4</a> ]
Storage	-20°C	[ <a href="#">4</a> ]

## Metabolic Pathway

Phenazolam undergoes metabolism in the body, primarily through hepatic oxidation via cytochrome P450 enzymes, inferred to be CYP3A4/5 based on structurally similar compounds. [6] One of the major metabolic pathways is N-demethylation, resulting in the formation of **1-Demethyl phenazolam**. This process is a common metabolic route for many benzodiazepines containing an N-methyl group.



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*Phenazolam to 1-Demethyl Phenazolam Metabolic Pathway.*

## Analytical Characterization

The accurate identification and quantification of **1-Demethyl phenazolam** as an analytical reference standard are crucial for forensic toxicology and clinical research. The primary techniques employed for its characterization are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific experimental NMR data for **1-Demethyl phenazolam** is not widely available in the public domain, its characterization would typically also involve <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectroscopy to confirm its chemical structure.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of **1-Demethyl phenazolam** in various matrices. The following table summarizes the key parameters for an established LC-MS/MS method.[1]

Parameter	Value
Precursor Ion (m/z)	373
Product Ion 1 (m/z)	345.0
Product Ion 2 (m/z)	294.1
Product Ion 3 (m/z)	283.0
Product Ion 4 (m/z)	181.9
Collision Energy (V)	32 (for 345.0), 28 (for 294.1), 40 (for 283.0), 40 (for 181.9)
Retention Time (min)	4.51

This protocol is adapted from established methods for the analysis of benzodiazepines and their metabolites.[1]

- Sample Preparation:

- Prepare a stock solution of the **1-Demethyl phenazolam** analytical reference standard in methanol at a concentration of 1 mg/mL.
- Prepare working standards by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water).
- For biological matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte.

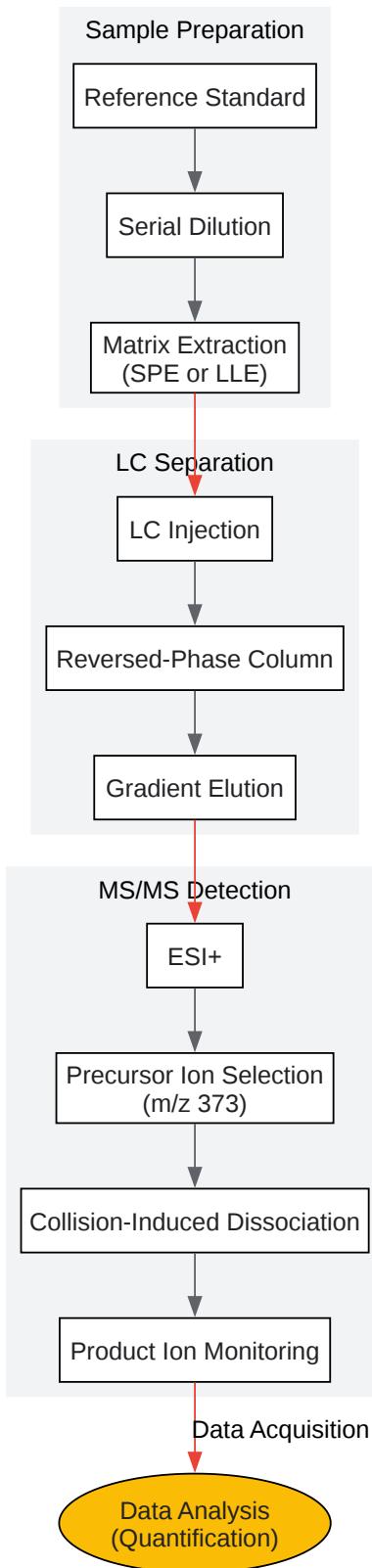
• Chromatographic Conditions:

- LC System: Agilent 1290 Infinity II or equivalent.
- Column: A suitable reversed-phase column, such as a Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6  $\mu$ m).[1]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.4 - 0.6 mL/min.
- Injection Volume: 5 - 10  $\mu$ L.
- Column Temperature: 30 - 40 °C.

• Mass Spectrometry Conditions:

- MS System: Agilent 6460 Triple Quadrupole MS/MS or equivalent.[1]
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions: As listed in the table above.
- Gas Temperature: 300 - 350 °C.

- Gas Flow: 8 - 12 L/min.
- Nebulizer Pressure: 35 - 45 psi.
- Capillary Voltage: 3500 - 4000 V.



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General workflow for LC-MS/MS analysis of **1-Demethyl phenazolam**.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification of **1-Demethyl phenazolam**. While a specific mass spectrum for **1-Demethyl phenazolam** is not readily available in public databases, the fragmentation patterns of N-desmethyl benzodiazepines generally involve characteristic losses from the diazepine ring and the substituent groups.

This protocol is based on general methods for the GC-MS analysis of benzodiazepines and can be adapted for **1-Demethyl phenazolam**.<sup>[1]</sup>

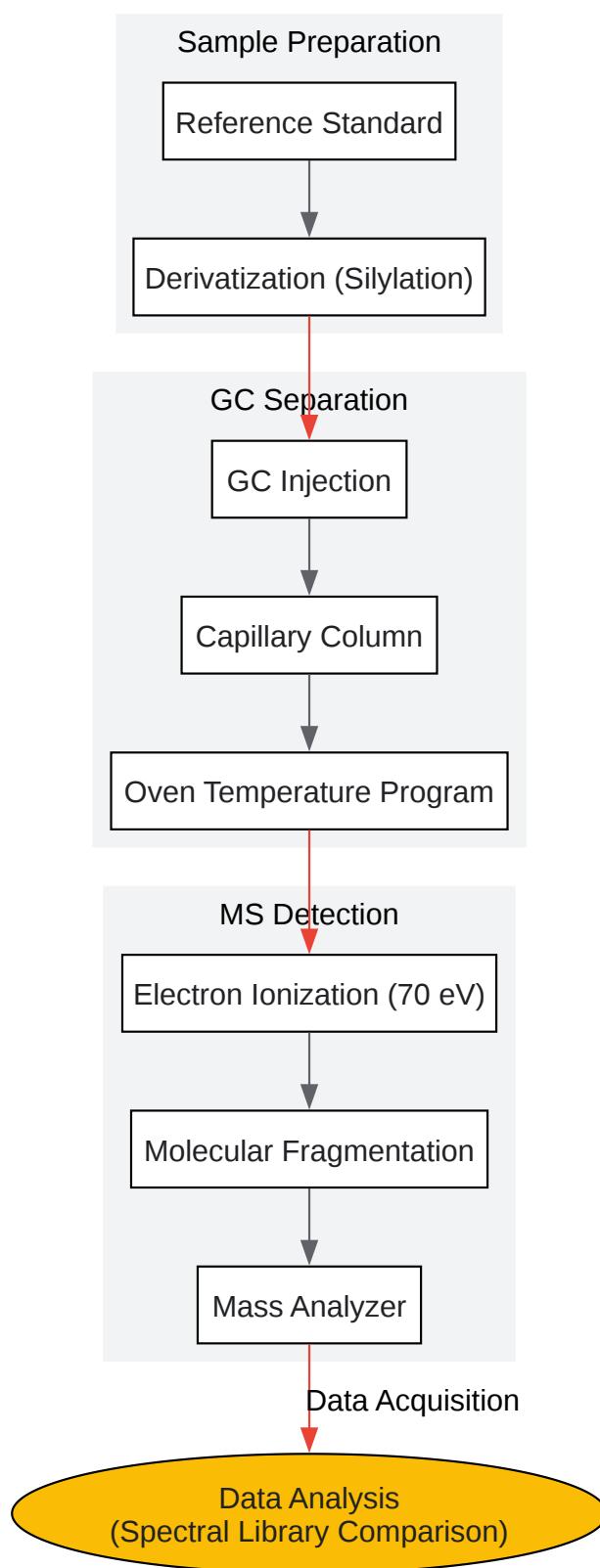
- Sample Preparation and Derivatization:

- Prepare a solution of the **1-Demethyl phenazolam** reference standard in a suitable solvent like methanol.
- For improved chromatographic performance and to prevent thermal degradation, derivatization is often necessary for benzodiazepines. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common approach.
- Incubate the sample with the derivatizing agent at 60-70°C for 20-30 minutes.

- GC Conditions:

- GC System: Agilent 5975 Series GC/MSD or equivalent.<sup>[1]</sup>
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS).
- Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
- Inlet Temperature: 250 - 280 °C.
- Injection Mode: Splitless or split (e.g., 10:1).
- Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C and hold for several minutes.

- MS Conditions:
  - MS System: Agilent 5975 Series MSD or equivalent.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: A typical mass range would be m/z 40-550.



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*General workflow for GC-MS analysis of **1-Demethyl phenazolam**.*

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of an analytical reference standard. While specific experimental <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra for **1-Demethyl phenazolam** are not readily found in the searched literature, a general protocol for acquiring such data is provided below.

- Sample Preparation:
  - Dissolve approximately 5-10 mg of the **1-Demethyl phenazolam** reference standard in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent will depend on the solubility of the compound.
  - Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H-NMR Spectroscopy:
  - Spectrometer: A 400 MHz or higher field NMR spectrometer.
  - Acquisition Parameters:
    - Acquire a standard one-dimensional proton spectrum.
    - Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
    - The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- <sup>13</sup>C-NMR Spectroscopy:
  - Spectrometer: A 400 MHz or higher field NMR spectrometer.
  - Acquisition Parameters:
    - Acquire a proton-decoupled carbon spectrum.

- A larger number of scans will be required compared to  $^1\text{H}$ -NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.

• 2D-NMR Spectroscopy (Optional but Recommended):

- Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to further confirm the structure by establishing proton-proton and proton-carbon correlations.

## Conclusion

The characterization of the **1-Demethyl phenazolam** analytical reference standard is fundamental for its use in forensic and research settings. This guide has provided a summary of its key physicochemical properties, a proposed metabolic pathway, and detailed, adaptable protocols for its analysis by LC-MS/MS and GC-MS. While specific experimental NMR and GC-MS fragmentation data are not widely published, the provided methodologies offer a robust framework for the comprehensive characterization of this important benzodiazepine metabolite. Researchers and scientists are encouraged to use this guide as a foundation for developing and validating their own analytical methods for **1-Demethyl phenazolam**.

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